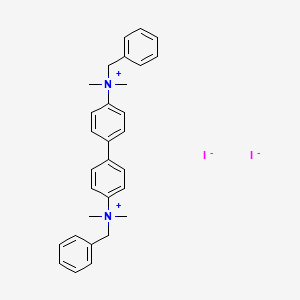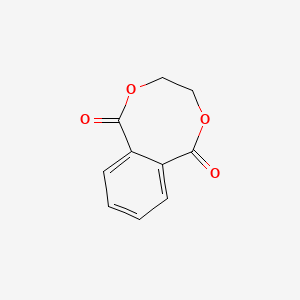
Ethylene phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene phthalate, also known as polyethylene terephthalate, is a thermoplastic polymer resin of the polyester family. It is widely used in various applications, including fibers for clothing, containers for liquids and foods, and thermoforming for manufacturing. This compound is known for its excellent combination of properties, such as mechanical strength, thermal stability, and chemical resistance .
準備方法
Ethylene phthalate is typically synthesized through the polymerization of ethylene glycol and terephthalic acid. The reaction involves heating these two compounds under the influence of chemical catalysts, resulting in the formation of a molten, viscous mass that can be spun into fibers or solidified for later processing as a plastic . Industrial production methods often involve the use of dimethyl terephthalate as an alternative starting material, which undergoes similar reaction conditions .
化学反応の分析
Ethylene phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and heat, this compound can hydrolyze to form terephthalic acid and ethylene glycol.
Oxidation: Exposure to strong oxidizing agents can lead to the breakdown of the polymer chains.
Thermal Degradation: At high temperatures, this compound can decompose, releasing volatile compounds.
Common reagents used in these reactions include water, acids, and oxidizing agents. The major products formed from these reactions are terephthalic acid and ethylene glycol .
科学的研究の応用
Ethylene phthalate has numerous scientific research applications:
Chemistry: It is used as a model compound for studying polymerization and degradation processes.
Industry: It is widely used in the production of textiles, packaging materials, and engineering resins.
作用機序
The mechanism by which ethylene phthalate exerts its effects involves the formation of ester bonds between ethylene glycol and terephthalic acid. These ester bonds provide the polymer with its characteristic strength and stability. The molecular targets and pathways involved in its biodegradation include enzymatic hydrolysis by specific hydrolases that cleave the ester bonds .
類似化合物との比較
Ethylene phthalate is often compared with other similar compounds, such as:
Polyethylene: Unlike this compound, polyethylene is a simple hydrocarbon polymer without ester linkages, resulting in different mechanical and thermal properties.
Polypropylene: Similar to polyethylene, polypropylene lacks ester bonds and has different chemical resistance and mechanical properties.
Polyvinyl chloride: This compound contains chlorine atoms, which give it unique properties compared to this compound.
This compound’s uniqueness lies in its combination of mechanical strength, thermal stability, and chemical resistance, making it suitable for a wide range of applications .
特性
CAS番号 |
4196-98-9 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
3,4-dihydro-2,5-benzodioxocine-1,6-dione |
InChI |
InChI=1S/C10H8O4/c11-9-7-3-1-2-4-8(7)10(12)14-6-5-13-9/h1-4H,5-6H2 |
InChIキー |
SENMPMXZMGNQAG-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C2=CC=CC=C2C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
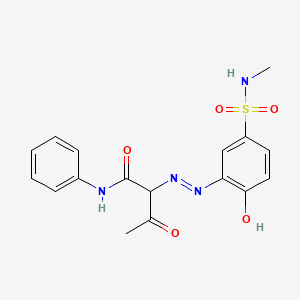


![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
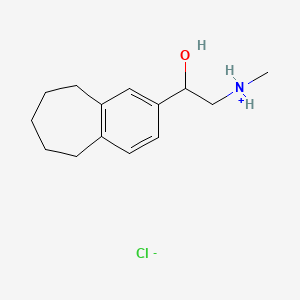
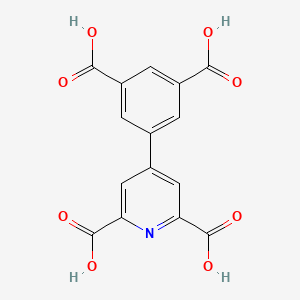
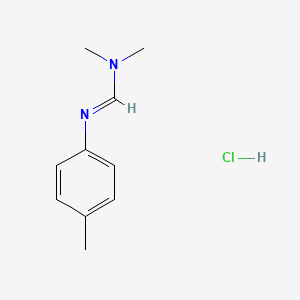
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
